CID 78064315

Description

CID 78064315 is a chemical entity identified by its PubChem Compound Identifier (CID). Chemical compounds like this compound are typically analyzed for their molecular structure, physicochemical properties (e.g., solubility, reactivity), and biological activity. Research protocols emphasize rigorous documentation of synthesis methods, safety considerations, and comparative analyses with analogs .

Properties

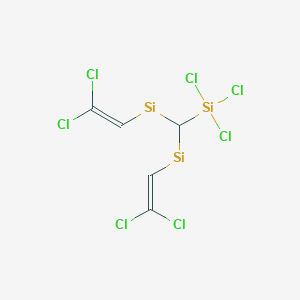

Molecular Formula |

C5H3Cl7Si3 |

|---|---|

Molecular Weight |

395.5 g/mol |

InChI |

InChI=1S/C5H3Cl7Si3/c6-3(7)1-13-5(15(10,11)12)14-2-4(8)9/h1-2,5H |

InChI Key |

DNYMKRKDNDOGAZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(Cl)Cl)[Si]C([Si]C=C(Cl)Cl)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 78064315 involves specific synthetic routes and reaction conditions. One common method includes the use of a 3-halogenated-1-(3-chloropyridine-2-yl)-4,5-dihydro-1H-pyrazole-5-ethyl formate compound as a raw material. Palladium on carbon is used as a catalyst in this process . Industrial production methods may vary, but they typically involve similar reaction conditions to ensure the purity and yield of the compound.

Chemical Reactions Analysis

CID 78064315 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

CID 78064315 has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic processes In biology, it may be used in studies related to cellular processes and molecular interactionsAdditionally, it is used in industrial processes for the production of various chemical products .

Mechanism of Action

The mechanism of action of CID 78064315 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 78064315 with structurally or functionally analogous compounds involves evaluating molecular frameworks, functional groups, and application-specific performance. Below is a detailed analysis based on methodologies and examples from the provided evidence.

Structural Analogs

Structural similarities are often determined via databases like PubChem, which identify compounds with shared molecular motifs. For instance:

- Hexachlorocyclohexane isomers (): These isomers, such as 1,2,3,4,5,6-hexachlorocyclohexane (CAS 608-73-1), demonstrate how minor structural variations (e.g., chlorine atom positioning) drastically alter physicochemical properties and toxicity profiles. If this compound is a halogenated compound, similar isomer-dependent behavior might be expected .

- Fluorinated analogs (): Compounds like 1-(3,5-双(三氟甲基)苯基)丙-1-酮 (CAS 1533-03-5) exhibit high similarity scores (0.95–1.00) due to shared trifluoromethyl groups, which enhance metabolic stability and bioavailability. Such comparisons highlight the role of substituents in modulating compound efficacy .

Functional Analogs

Functionally similar compounds are grouped by shared applications or mechanisms of action. Examples include:

- Oscillatoxin derivatives (): Analogs like oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) share cytotoxic properties but differ in methylation patterns, affecting their interaction with biological targets.

- Inclusion complex-forming compounds (): CID 78064322’s ability to form stable inclusion complexes is contrasted with simpler analogs lacking cyclic structures, emphasizing the role of molecular geometry in host-guest chemistry .

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Table 2: Methodological Approaches for Comparative Studies

Research Findings and Challenges

- Contradictions in Data : Studies on similar compounds, such as CID 78064322, reveal discrepancies in binding affinity measurements (e.g., SPR vs. NMR data) due to variations in experimental conditions (e.g., solvent polarity, assay type) .

- Limitations : The absence of this compound’s structural data in the provided evidence precludes a direct comparison. Researchers must rely on inferred methodologies, emphasizing the need for primary data publication .

Q & A

How can researchers formulate a focused research question for CID 78064315 studies?

Level: Basic

Answer:

A well-structured research question should align with the PICOT framework (Population, Intervention/Indicator, Comparison, Outcome, Time) to ensure specificity. For this compound, narrow the scope by defining:

- Population/System: Target biological systems or chemical environments (e.g., enzyme inhibition, cellular uptake).

- Intervention: Specific properties of this compound (e.g., binding affinity, catalytic activity).

- Comparison: Baseline or control compounds (e.g., structurally analogous molecules).

- Outcome: Measurable endpoints (e.g., IC50 values, thermodynamic stability).

- Timeframe: Experimental duration (e.g., kinetic studies over 24 hours).

Avoid vague terms like "effect" or "impact"; instead, use quantifiable parameters (e.g., "How does this compound alter the conformational stability of Protein X compared to CID Y?"). Test the question for feasibility using pilot studies .

What methodological approaches are critical for designing robust experiments with this compound?

Level: Basic

Answer:

Key considerations include:

- Control Groups: Use positive/negative controls (e.g., known inhibitors or solvents) to isolate this compound's effects.

- Variables: Define independent (e.g., concentration gradients), dependent (e.g., reaction rates), and confounding variables (e.g., temperature/pH fluctuations).

- Statistical Power: Precalculate sample sizes (e.g., using G*Power) to ensure reproducibility.

- Blinding: Implement double-blind protocols in assays to reduce bias.

- Instrument Calibration: Validate equipment (e.g., HPLC, NMR) with standard reference materials before data collection.

Document all protocols in detail, including batch numbers of reagents and equipment settings, to enable replication .

How should researchers address contradictions in existing data on this compound?

Level: Advanced

Answer:

Contradictory findings (e.g., conflicting IC50 values or mechanistic hypotheses) require:

- Meta-Analysis: Systematically compare datasets using tools like PRISMA guidelines to identify methodological disparities (e.g., assay conditions, purity levels).

- Replication Studies: Repeat experiments under standardized conditions, adhering to protocols from high-impact studies.

- Error Source Analysis: Investigate potential confounders (e.g., solvent polarity, temperature gradients) using sensitivity analyses.

- Collaborative Validation: Share raw data with independent labs for cross-verification via platforms like Zenodo or Figshare.

Publish null results to mitigate publication bias and refine hypotheses .

What are best practices for synthesizing and characterizing this compound with high purity?

Level: Advanced

Answer:

- Synthesis Optimization: Use design-of-experiment (DoE) approaches to vary reaction parameters (e.g., solvent ratios, catalysts) and maximize yield.

- Characterization: Employ multi-modal techniques:

- NMR/MS: Confirm structural integrity and isotopic purity.

- HPLC/UPLC: Assess chemical purity (>95% threshold for biological assays).

- Thermogravimetric Analysis (TGA): Evaluate thermal stability.

- Batch Consistency: Document lot-to-lot variability using QC/QA protocols.

For novel derivatives, provide crystallographic data or computational docking models to validate interactions .

How can reproducibility be ensured in this compound research?

Level: Basic

Answer:

- Detailed Protocols: Publish step-by-step methods in supplementary materials, including reagent sources (e.g., Sigma-Aldrich Lot #XYZ).

- Open Data: Share raw spectra, chromatograms, and statistical scripts via repositories like ChemRxiv.

- Reagent Validation: Use certified reference materials (CRMs) for calibration.

- Reporting Standards: Follow CONSORT or ARRIVE guidelines for in vivo/in vitro studies.

Journals like Beilstein Journal of Organic Chemistry mandate full experimental disclosure to facilitate replication .

What strategies enable effective interdisciplinary research involving this compound?

Level: Advanced

Answer:

- Hybrid Methodologies: Combine wet-lab experiments (e.g., kinetic assays) with computational models (e.g., molecular dynamics simulations) to predict mechanistic pathways.

- Cross-Disciplinary Collaboration: Partner with biologists to validate in vitro findings in disease models (e.g., cancer cell lines) or with material scientists to explore catalytic applications.

- Data Integration Tools: Use platforms like KNIME or Galaxy to harmonize heterogeneous datasets (e.g., spectroscopic data + genomic profiles).

Ethical clearance and intellectual property agreements must precede data sharing .

How can novel analytical methods for this compound be validated?

Level: Advanced

Answer:

- Internal Validation: Perform spike-and-recovery experiments to assess accuracy (e.g., spiking known quantities into biological matrices).

- Cross-Lab Testing: Submit methods to round-robin studies for inter-laboratory validation.

- Statistical Benchmarks: Calculate limits of detection (LOD), quantitation (LOQ), and precision (RSD <5%).

- Reference Standards: Compare results against established techniques (e.g., validate a new LC-MS method against USP-grade HPLC protocols).

Publish validation parameters following ICH Q2(R1) guidelines .

What ethical considerations are essential in this compound research?

Level: Basic

Answer:

- Informed Consent: Required for human-derived samples (e.g., serum proteins used in binding studies).

- Data Integrity: Avoid selective reporting; disclose all conflicts of interest (e.g., funding from pharmaceutical entities).

- Animal Welfare: Follow ARRIVE 2.0 guidelines for in vivo studies, minimizing sample sizes via power analysis.

- Open Access: Prioritize preprints and open-access journals to democratize knowledge, adhering to CC-BY licenses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.